methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate
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Overview
Description
Methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group, and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity, while the pyrazole ring can interact with various receptors and proteins. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the cyclopropyl group adds to its structural complexity and potential reactivity.
Properties
IUPAC Name |
methyl 4-[(5-cyclopropyl-1-methylpyrazol-3-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-19-15(11-3-4-11)9-13(18-19)10-17-24(21,22)14-7-5-12(6-8-14)16(20)23-2/h5-9,11,17H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWFTINTURMFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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